REACTION_CXSMILES
|
O[C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH3:11])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:14])=O>CN(C=O)C>[Cl:14][C:2]1[C:7]([CH:8]([CH3:10])[CH3:9])=[C:6]([CH3:11])[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC(=C1C(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was poured onto ice
|
Type
|
ADDITION
|
Details
|
the pH of the aqueous layer was adjusted to 7 by addition of NaOH and NaHCO3
|
Type
|
WASH
|
Details
|
washed with sat. sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to yield 8.5 g (62 percent yield)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=NC(=C1C(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |